1-{Pyrazolo[1,5-a]pyrazin-4-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane
Description
This compound features a 1,4-diazepane linker connecting two heterocyclic moieties: a pyrazolo[1,5-a]pyrazine and a [1,2,4]triazolo[4,3-b]pyridazine. The pyrazolo[1,5-a]pyrazine core is a bicyclic system with nitrogen atoms at positions 1, 5, and 8, while the triazolo[4,3-b]pyridazine moiety contains fused triazole and pyridazine rings. Such fused heterocycles are often associated with bioactivity due to their structural resemblance to purine bases, enabling interactions with enzymes or receptors .
Properties
IUPAC Name |
6-(4-pyrazolo[1,5-a]pyrazin-4-yl-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N9/c1-7-22(15-3-2-14-20-18-12-25(14)21-15)10-11-23(8-1)16-13-4-5-19-24(13)9-6-17-16/h2-6,9,12H,1,7-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGHXJTYPPDORM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C2=NC=CN3C2=CC=N3)C4=NN5C=NN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{Pyrazolo[1,5-a]pyrazin-4-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane typically involves multi-step reactions starting from readily available precursors. One common approach is the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to the desired compound with high yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, potentially involving continuous flow reactors and automated synthesis systems to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-{Pyrazolo[1,5-a]pyrazin-4-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the substituents present on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of pyrazolo compounds exhibit promising anticancer properties. For example, compounds with similar structural motifs have shown the ability to inhibit the growth of lung cancer cell lines (A549 and H322) in a dose-dependent manner . The mechanisms behind this activity often involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
Antimicrobial Properties
Pyrazolo derivatives have been explored for their antimicrobial activities against various pathogens. Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant antibacterial activity against Mycobacterium tuberculosis and other pathogenic organisms. Studies suggest that these compounds may act by inhibiting essential enzymes within microbial cells .
Antiparasitic Activity
The potential of pyrazolo derivatives as antiparasitic agents is noteworthy. They have been investigated for their efficacy against protozoan parasites such as Leishmania and Plasmodium species. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the pyrazolo ring can enhance activity against these parasites .
Case Study 1: Inhibition of Membrane-Bound Pyrophosphatase
A study focused on pyrazolo[1,5-a]pyrimidines as inhibitors of membrane-bound pyrophosphatase (mPPase), a target in treating parasitic infections. Screening identified novel scaffolds with promising binding affinities. This research highlights the potential for developing new therapeutic agents based on the pyrazolo structure .
Case Study 2: Antitumor Activity
In another investigation, a library of pyrazolo derivatives was synthesized and evaluated for antitumor activity. The results showed several compounds with low IC50 values against cancer cell lines, indicating strong anticancer potential. The study emphasized the importance of structural modifications to optimize biological activity .
Applications in Material Science
Beyond biological applications, pyrazolo compounds have also been explored in material science. Their unique electronic properties make them suitable candidates for use in organic light-emitting diodes (OLEDs) and other photonic applications. Recent studies have reported the synthesis of fluorophores based on pyrazolo structures that exhibit desirable photophysical properties for optical applications .
Mechanism of Action
The mechanism of action of 1-{Pyrazolo[1,5-a]pyrazin-4-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit CDK2/cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s unique structure allows it to bind selectively to these targets, disrupting their normal function and exerting its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The target compound’s uniqueness lies in its 1,4-diazepane linker and the combination of pyrazine and pyridazine rings. Key structural analogs include:
Pyrazolo[1,5-a]pyrimidine Derivatives (e.g., compounds from ): Core Structure: Pyrazolo[1,5-a]pyrimidine fused with triazole or thiadiazole rings. Key Differences: Lack the pyridazine ring and diazepane linker. Bioactivity: Exhibit antitrypanosomal, antischistosomal, and kinase-inhibitory activities due to purine-like structures .
[1,2,4]Triazolo[1,5-a]pyrimidines (e.g., compound 11 in ): Core Structure: Triazole fused with pyrimidine. Key Differences: Smaller ring systems compared to the target compound’s pyrazine-pyridazine framework. Bioactivity: Known as adenosine A2A receptor antagonists (e.g., SCH 442416 in ) .
1-{Pyrazolo[1,5-a]pyrazin-4-yl}-4-[3-(trifluoromethyl)-triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane (): Core Structure: Identical to the target compound but with a 3-(trifluoromethyl) substituent on the triazolo ring.
Key Differentiators and Implications
Diazepane Linker : The 1,4-diazepane moiety may enhance conformational flexibility, improving binding to targets like G protein-coupled receptors compared to rigid analogs .
Pyridazine vs.
Substituent Effects : The absence of a trifluoromethyl group in the target compound (vs. ’s analog) may reduce metabolic stability but improve synthetic accessibility .
Biological Activity
The compound 1-{Pyrazolo[1,5-a]pyrazin-4-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane is a complex synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , and it features a unique arrangement of pyrazolo and triazolo rings connected through a diazepane structure. The intricate design contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It is believed to exert its effects through:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways.
- Receptor Modulation : It interacts with neurotransmitter receptors, potentially influencing signaling pathways associated with neurological functions.
Pharmacological Activities
Research has indicated that this compound exhibits a range of biological activities:
- Anticancer Activity : Studies have shown that derivatives of pyrazolo compounds can effectively inhibit cancer cell proliferation. For instance, certain analogs have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating significant anticancer potential .
- Antimicrobial Properties : Some derivatives have been evaluated for their antibacterial and antifungal activities. The presence of the pyrazolo and triazolo moieties enhances their interaction with microbial targets .
- CNS Activity : Given the structure's ability to cross the blood-brain barrier, there is potential for neuropharmacological applications, including anxiolytic and antidepressant effects .
Case Studies
- Anticancer Efficacy :
- Enzyme Inhibition Studies :
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield and purity?
- Methodology :
- Route 1 : React pyrazolo[1,5-a]pyrazin-4-one derivatives with N-aryl/benzyl-3-hydrazinopyrazin-2-one in anhydrous DMFA at 100°C for 1 hour, followed by 24-hour reflux. Purification involves recrystallization from DMFA/i-propanol mixtures .
- Route 2 : Use N,N-dimethylformamide dimethyl acetal (DMFDMA) and hydroxylamine hydrochloride in polyphosphoric acid (PPA) to fuse triazole rings onto pyrazine systems, enabling regioselective functionalization .
- Key Variables : Solvent polarity (DMFA vs. PPA), temperature (reflux vs. moderate heating), and stoichiometry of carbonyldiimidazole (CDI) significantly impact yield (reported 60–85%) and purity (>95% by HPLC) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR distinguishes regioisomers via pyrazole C-H coupling patterns (e.g., pyrazolo[1,5-a]pyrazin-4-yl protons resonate at δ 8.2–8.5 ppm) .
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) resolve diastereomers. ESI-MS confirms molecular ions (e.g., [M+H]+ at m/z 408.2) .
- IR : Absorptions at 1650–1680 cm⁻¹ (C=N stretch) and 3200–3400 cm⁻¹ (NH/OH) validate triazole and diazepane moieties .
Advanced Research Questions
Q. How can researchers optimize regioselectivity during triazole ring formation?
- Methodology :
- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) on pyrazine precursors favor triazole formation at N(5) over N(4) (yield ratio 4:1) .
- Catalytic Control : Use Pd(OAc)₂ with PPh₃ in DMF to direct cyclization toward the less sterically hindered position (85% regioselectivity) .
- Kinetic Studies : Monitor reaction progress via in-situ FTIR to identify intermediates (e.g., hydrazone adducts) that dictate regiochemical outcomes .
Q. How should contradictions in biological activity data across assays be resolved?
- Methodology :
- Assay Validation : Compare IC₅₀ values in fungal (e.g., Candida albicans) vs. kinase (e.g., FLT3) assays. Adjust cell culture conditions (e.g., serum-free media reduces false positives in kinase inhibition) .
- Metabolite Interference : Use LC-MS/MS to rule out degradation products (e.g., hydrolyzed diazepane) that may skew activity in long-term assays .
- Statistical Modeling : Apply multivariate analysis (e.g., PCA) to correlate structural descriptors (logP, polar surface area) with conflicting bioactivity trends .
Q. What computational methods predict kinase inhibitory potential, and how are conflicting docking scores addressed?
- Methodology :
- Docking Protocols : Use AutoDock Vina with flexible receptor models (e.g., tyrosine kinase 3 PDB: 4XTL). Key interactions: pyrazolo-pyrazin-4-yl with ATP-binding pocket residues (Lys644, Glu672) .
- Score Validation : Cross-check docking results (ΔG ≈ -9.5 kcal/mol) with MM-PBSA free energy calculations to resolve false negatives .
- Dynamic Simulations : Perform 100-ns MD simulations to assess binding mode stability; RMSD >2.0 Å indicates unreliable poses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
